4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide
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Description
4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
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Biological Activity
The compound 4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide , often referred to as a thienopyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure
The compound's structure can be dissected into several functional moieties:
- Thieno[3,2-d]pyrimidine core : Known for its diverse biological activities.
- Methoxyphenyl group : Enhances lipophilicity and may influence binding interactions.
- Thioacetamido linkage : Potentially contributes to the compound's activity against specific biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : It acts by inhibiting key enzymes involved in DNA replication and repair, particularly targeting topoisomerases and poly(ADP-ribose) polymerase (PARP), which are critical in cancer cell survival and proliferation .
- Case Studies : In vitro studies demonstrated that the compound reduced cell viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values in the low micromolar range .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 17 | Topoisomerase inhibition |
HepG2 | 8.11 | PARP inhibition |
Antimicrobial Activity
The thienopyrimidine derivatives have also shown promising results against various microbial strains:
- Antibacterial Activity : The compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
Emerging evidence suggests that this compound exhibits anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile of the compound is crucial for its therapeutic application:
- Absorption : The lipophilic nature of the methoxy group enhances absorption.
- Metabolism : Predominantly metabolized by liver enzymes; however, specific metabolic pathways remain to be fully elucidated.
- Excretion : Primarily excreted via renal pathways.
Properties
IUPAC Name |
4-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-30-16-4-2-3-15(11-16)26-21(29)19-17(9-10-31-19)25-22(26)32-12-18(27)24-14-7-5-13(6-8-14)20(23)28/h2-8,11H,9-10,12H2,1H3,(H2,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHUDKNPDHKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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